N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with dimethoxyphenyl and diphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxyl groups.
Mescaline: A naturally occurring compound with a similar structure, known for its psychoactive properties
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C28H26N4O2 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C28H26N4O2/c1-33-25-14-13-20(17-26(25)34-2)15-16-29-27-18-24(22-11-7-4-8-12-22)31-28-23(19-30-32(27)28)21-9-5-3-6-10-21/h3-14,17-19,29H,15-16H2,1-2H3 |
InChI Key |
OZEPDLSSMYQLLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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